molecular formula C12H14FN3O2 B2450621 6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034336-20-2

6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B2450621
CAS No.: 2034336-20-2
M. Wt: 251.261
InChI Key: TXVUQBYXMPZPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[34]octane-8-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. Additionally, the spirocyclic structure may interact with various enzymes, altering their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid is unique due to its combination of a spirocyclic core and a fluoropyrimidine moiety. This dual structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-(5-fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O2/c13-8-4-14-11(15-5-8)16-6-9(10(17)18)12(7-16)2-1-3-12/h4-5,9H,1-3,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVUQBYXMPZPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C(=O)O)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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